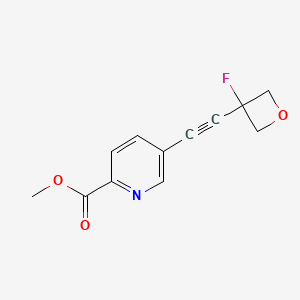

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate

Beschreibung

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is a heterocyclic compound featuring a picolinate core substituted with a 3-fluorooxetane-ethynyl moiety. This structure combines the aromatic pyridine ring with a fluorinated oxetane group, which may enhance metabolic stability and modulate electronic properties compared to simpler picolinate derivatives.

Eigenschaften

Molekularformel |

C12H10FNO3 |

|---|---|

Molekulargewicht |

235.21 g/mol |

IUPAC-Name |

methyl 5-[2-(3-fluorooxetan-3-yl)ethynyl]pyridine-2-carboxylate |

InChI |

InChI=1S/C12H10FNO3/c1-16-11(15)10-3-2-9(6-14-10)4-5-12(13)7-17-8-12/h2-3,6H,7-8H2,1H3 |

InChI-Schlüssel |

ZVYLCRNDXQKKGZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=NC=C(C=C1)C#CC2(COC2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate typically involves the following steps:

Formation of the Fluorooxetane Ring: The fluorooxetane ring can be synthesized through a cyclization reaction involving a fluorinated precursor.

Ethynylation: The ethynyl group is introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Picolinate Formation: The final step involves the esterification of the picolinic acid with methanol under acidic conditions to form the methyl picolinate ester.

Industrial Production Methods

Industrial production of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-5-((3-Fluorooxetan-3-yl)ethinyl)picolinat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu entsprechenden Oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Der Fluorooxetanring und die Ethinylgruppe können an nukleophilen Substitutionsreaktionen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.

Substitution: Nukleophile wie Amine und Thiole können unter basischen Bedingungen verwendet werden.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation zu Oxiden führen, während die Reduktion Alkohole oder Amine erzeugt .

Wissenschaftliche Forschungsanwendungen

Chemistry

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate serves as a valuable building block in organic synthesis. Its unique structure enables:

- Synthesis of Complex Molecules : The compound can be utilized in multi-step synthesis processes to create more complex organic molecules.

- Ligand Formation : It can act as a ligand in coordination chemistry, facilitating the formation of metal complexes for catalysis.

Biological Applications

Research has shown that methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate exhibits promising biological activities:

- Antimicrobial Properties : Studies have indicated that compounds with similar structures possess antimicrobial activity against various pathogens, including bacteria and fungi. The presence of the fluorinated group may enhance membrane permeability and bioactivity.

Medicinal Chemistry

In medicinal chemistry, methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is being explored for its potential as a therapeutic agent:

-

Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases.

- Enzyme Inhibition : Its structural features suggest potential interactions with enzyme active sites, making it suitable for designing enzyme inhibitors.

Case Studies

Several studies have investigated the applications of methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate:

- Antimicrobial Screening : A study conducted on various derivatives revealed that compounds similar to methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate showed significant inhibition against microbial strains such as Pseudomonas aeruginosa and Staphylococcus aureus .

- Synthesis of Fluorinated Compounds : Research highlighted its role in synthesizing fluorinated derivatives that demonstrate enhanced biological activity compared to non-fluorinated counterparts .

Wirkmechanismus

The mechanism of action of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate involves its interaction with specific molecular targets and pathways. The fluorooxetane ring and ethynyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate biological pathways and result in various effects, depending on the specific application .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following compounds exhibit structural and functional similarities to Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate, based on substituent patterns, fluorine content, and ester/heterocyclic frameworks ():

| Compound Name | CAS Number | Key Structural Features | Similarity Score | Inferred Properties vs. Target Compound |

|---|---|---|---|---|

| 5-Fluoro-3-methylpicolinic acid | 107504-07-4 | Fluorine at C5, methyl at C3, carboxylic acid | 0.91 | Higher polarity due to carboxylic acid; reduced ester stability. |

| Methyl 5-fluoro-6-methylpicolinate | 58997-10-7 | Fluorine at C5, methyl at C6, methyl ester | 0.83 | Lacks ethynyl-oxetane group; simpler substituents may reduce steric hindrance. |

| Ethyl 3-Methylpyridine-2-carboxylate | 1052714-11-0 | Methyl at C3, ethyl ester | 0.82 | Ethyl ester may alter pharmacokinetics (longer half-life vs. methyl ester). |

| Methyl 3-amino-5-fluoropicolinate | 1256808-59-9 | Amino at C3, fluorine at C5, methyl ester | 0.81 | Amino group introduces hydrogen bonding potential; may increase solubility. |

Key Comparative Insights:

Fluorine Substitution: Fluorine at C5 (common in all analogs) enhances electronegativity and metabolic stability. However, the target compound’s 3-fluorooxetane introduces a strained oxygen-containing ring, which may improve solubility compared to non-oxetane analogs like 5-Fluoro-3-methylpicolinic acid .

Ester vs. Acid Groups : The methyl ester in the target compound likely offers better cell membrane permeability than the carboxylic acid in 5-Fluoro-3-methylpicolinic acid, albeit with reduced aqueous solubility .

Ethynyl-Oxetane vs. Simple Substituents : The ethynyl-oxetane group in the target compound introduces steric bulk and conformational rigidity absent in analogs like Methyl 5-fluoro-6-methylpicolinate. This could impact binding affinity in biological targets or alter crystallization tendencies .

Amino vs.

Research Findings and Implications

- Biological Relevance : Fluorinated picolinates are frequently explored in medicinal chemistry for kinase inhibition or as intermediates in drug candidates. The ethynyl-oxetane group in the target compound may confer unique selectivity profiles due to its three-dimensional structure, differentiating it from flat analogs like Ethyl 3-Methylpyridine-2-carboxylate .

- This could limit its utility in certain formulations compared to more stable derivatives .

Biologische Aktivität

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate (CAS Number: 1434141-74-8) is a fluorinated compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activity, and relevant case studies to provide a comprehensive overview of the compound's significance in medicinal chemistry.

Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate has the following chemical characteristics:

- Molecular Formula : CHFNO

- Molecular Weight : 235.21 g/mol

- Boiling Point : 367.4 ± 42.0 °C (predicted)

- Density : 1.32 ± 0.1 g/cm³ (predicted)

- pKa : 0.12 ± 0.12 (predicted) .

These properties indicate its potential stability and reactivity, which are crucial for its biological interactions.

The biological activity of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. Its structure allows it to function as a potential inhibitor of specific biological processes.

In Vitro Studies

Research has demonstrated that compounds similar to Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate exhibit significant inhibitory effects on various bacterial strains and cancer cell lines. For instance, studies on fluorinated derivatives have shown marked inhibition against Staphylococcus faecium and Escherichia coli, with ID values indicating potency at low concentrations .

Case Studies

- Antimicrobial Activity :

- Anticancer Potential :

Comparative Analysis

The following table summarizes the biological activity of Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate compared to other related compounds:

| Compound Name | ID (M) against S. faecium | ID (M) against E. coli | ID (M) against L-1210 Cells |

|---|---|---|---|

| Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate | |||

| Related Fluorinated Compound A | |||

| Related Fluorinated Compound B | Inactive |

This table illustrates that Methyl 5-((3-fluorooxetan-3-yl)ethynyl)picolinate exhibits competitive biological activity, particularly against bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.